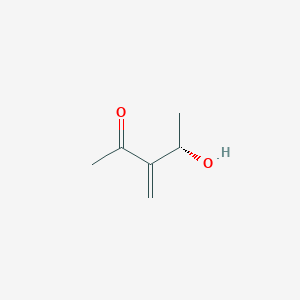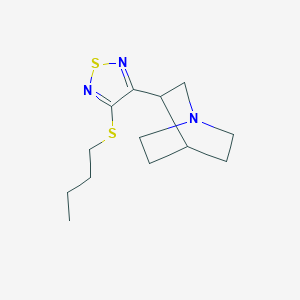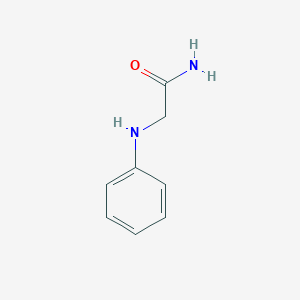![molecular formula C8H6S B130079 Benzo[b]thiophène-D6 CAS No. 1444206-31-8](/img/structure/B130079.png)
Benzo[b]thiophène-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-D6 is a deuterated derivative of benzo[b]thiophene, an aromatic organic compound containing a fused benzene and thiophene ring. The deuterium atoms in Benzo[b]thiophene-D6 replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Applications De Recherche Scientifique
Benzo[b]thiophene-D6 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe in mechanistic studies.
Biology: The compound is employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
Benzo[b]thiophene-D6, a derivative of benzo[b]thiophene, has been found to have potential anticancer effects . The primary targets of this compound are cancer cell lines such as HT-29 and A549 . These cell lines are often used in research as models for human cancers, and their inhibition can lead to the suppression of cancer growth.
Mode of Action
The compound interacts with its targets by exhibiting antiproliferative activities, which means it can inhibit cell growth and multiplication . This interaction results in changes at the cellular level, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase . Molecular docking studies suggest that the compound can bind well to the active site of the VEGFR2 receptor , a key player in angiogenesis, the process by which new blood vessels form from pre-existing vessels.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with the signaling pathways that regulate these processes . The binding to the VEGFR2 receptor also implies that it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
The result of Benzo[b]thiophene-D6’s action is the inhibition of cancer cell growth. This is achieved through the induction of apoptosis and cell cycle arrest in the targeted cancer cells . The compound’s potential to bind to the VEGFR2 receptor suggests that it may also inhibit angiogenesis , thereby preventing the formation of new blood vessels that tumors need to grow and survive.
Analyse Biochimique
Biochemical Properties
Benzo[b]thiophene-D6 has been found to interact with various biomolecules, playing a significant role in biochemical reactions . It has been synthesized using a hybrid pharmacophore approach, resulting in a series of derivatives with potential anticancer effects .
Cellular Effects
The effects of Benzo[b]thiophene-D6 on cells have been studied extensively. It has been found to exhibit antiproliferative activities on HT-29 and A549 cancer cell lines . The compound induces apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .
Molecular Mechanism
At the molecular level, Benzo[b]thiophene-D6 exerts its effects through various mechanisms. Molecular docking studies have revealed that it can bind well to the active site of the VEGFR2 receptor . This binding interaction is believed to contribute to its anticancer effects .
Temporal Effects in Laboratory Settings
Its antiproliferative activities have been observed in in vitro studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-D6 can be synthesized through several methods. One common approach involves the reaction of deuterated alkynyl sulfides with aryne intermediates. This one-step synthesis is efficient and allows for the formation of diverse multisubstituted benzothiophene derivatives . Another method involves the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization .
Industrial Production Methods
Industrial production of Benzo[b]thiophene-D6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as Friedel-Crafts alkylation and acylation.
Major Products
The major products formed from these reactions include multisubstituted benzothiophenes, sulfoxides, and sulfones, which have various applications in medicinal chemistry and materials science .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-D6 can be compared with other similar compounds such as:
Thiophene: A simpler sulfur-containing heterocycle with a single thiophene ring.
Benzofuran: An oxygen-containing analog with a fused benzene and furan ring.
Indole: A nitrogen-containing analog with a fused benzene and pyrrole ring.
Uniqueness
The uniqueness of Benzo[b]thiophene-D6 lies in its deuterium content, which makes it particularly valuable in isotopic labeling studies. Additionally, its fused benzene and thiophene ring structure provides unique electronic properties that are beneficial in various applications, including medicinal chemistry and materials science .
Propriétés
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHBMOGCRZNNI-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)











